![molecular formula C10H11NO B3047272 Pyrrole, 1-(5-methylfurfuryl) CAS No. 13678-52-9](/img/structure/B3047272.png)
Pyrrole, 1-(5-methylfurfuryl)
Overview
Description
Synthesis Analysis
Several synthetic methods exist for pyrrole derivatives, including the Paal-Knorr Pyrrole Synthesis , which involves the condensation of 1,4-dicarbonyl compounds with primary amines. Additionally, metal-catalyzed conversions of diols and amines can yield 2,5-unsubstituted pyrroles. Copper-catalyzed aerobic oxidative coupling of diols and primary amines is another efficient route to N-substituted pyrroles. Ionic liquids have been employed for regioselective N-substitution of pyrrole using alkyl halides and other electrophiles .
Chemical Reactions Analysis
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including variants of pyrrole, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid media. These derivatives show increased inhibition efficiency with concentration, adhering to steel surfaces through a chemisorption process. This discovery has significant implications for the protection of industrial equipment and infrastructure from corrosive environments (Zarrouk et al., 2015).
Pharmaceutical and Optoelectronic Applications
Pyrrole is integral in various domains, notably in pharmaceuticals and optoelectronic materials. Its role as an intermediate in natural products further emphasizes its significance. The ongoing research in efficient synthetic methods for pyrrole compounds underlines its vital role in these industries (Khajuria et al., 2016).
Antimicrobial Applications
Novel pyrrole derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, demonstrate substantial antimicrobial properties. These derivatives' structure, including the heterocyclic ring and methoxy group, contribute to their effectiveness against bacteria and fungi (Hublikar et al., 2019).
Catalysis and Organic Synthesis
Pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, facilitating the methylation, alkylation, or benzylation of benzene rings in 2-phenylpyrroles. This finding highlights pyrrole's utility in organic synthesis and catalysis (Wiest et al., 2016).
Electropolymerization and Material Science
Pyrrole can be covalently bonded to ionic liquids, creating electropolymerizable monomers with high thermal stability. These materials, when electropolymerized, form conductive polymeric ionic liquids with applications in areas such as solid-phase microextraction (Devasurendra et al., 2017).
Crystal Structure Analysis
Ab initio crystal structure determination of chain functionalized pyrroles has provided insights into their structural configurations. This is crucial for understanding their potential as active candidates in antitumoral agents (Silva et al., 2012).
Moisture Property and Thermal Behavior
Novel synthesized polyol pyrrole esters have been studied for their moisture properties and thermal behavior, particularly in tobacco. This research contributes to understanding their role as humectants and flavor precursors (Fan et al., 2023).
Mechanism of Action
properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]pyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-4-5-10(12-9)8-11-6-2-3-7-11/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIUMOBCXFSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336092 | |
Record name | Pyrrole, 1-(5-methylfurfuryl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole, 1-(5-methylfurfuryl) | |
CAS RN |
13678-52-9 | |
Record name | Pyrrole, 1-(5-methylfurfuryl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.